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Abstract

Chloro(hydroxyimino)acetic acid (CI-HIAA) and its derivatives are important precursors and
intermediates in organic synthesis, particularly in the development of pharmaceuticals. A
thorough understanding of the thermodynamic properties of this molecule is fundamental for
ensuring process safety, optimizing reaction conditions, and predicting chemical stability. This
guide provides a comprehensive framework for the experimental determination and
computational prediction of key thermodynamic parameters for CI-HIAA, including its enthalpy
of formation, thermal stability, and heat capacity. As a compound with limited published
thermodynamic data, this document serves as a blueprint for its complete characterization,
emphasizing the causality behind methodological choices and adherence to rigorous scientific
standards.

Introduction: The Scientific Imperative
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Chloro(hydroxyimino)acetic acid (C2H2CINO3) is an oxime-containing carboxylic acid. The
oxime functional group is a cornerstone in organic chemistry, utilized for the identification of
aldehydes and ketones, and as a versatile intermediate in synthesizing nitrogen-containing
compounds like amides and amines.[1] The presence of a chlorine atom, a carboxylic acid
group, and the hydroxyimino (oxime) moiety within a small molecular framework makes ClI-
HIAA a reactive and functionally dense molecule.[1][2] Its derivatives, such as ethyl 2-chloro-2-
(hydroxyimino)acetate, are used in the synthesis of complex organic structures, including
isoxazolines and specialized amino acids.[3]

Despite its utility, a comprehensive public database of its thermodynamic properties is not
readily available. Thermodynamic data, such as the standard enthalpy of formation (AfH°),
Gibbs free energy of formation (AfG°®), and heat capacity (Cp), are critical for:

e Process Safety and Hazard Analysis: Predicting the potential for exothermic decomposition
during synthesis, storage, or formulation.

e Reaction Modeling: Calculating reaction enthalpies (ArH®) to determine if a process will be
endothermic or exothermic, which is vital for designing effective thermal management
systems in scaled-up production.

e Chemical Equilibrium Prediction: Understanding the theoretical yield of reactions involving
CI-HIAA.

 Stability Assessment: Determining the compound's shelf-life and degradation pathways
under various thermal conditions.

This guide outlines the authoritative experimental and computational protocols required to fully
characterize the thermodynamic landscape of chloro(hydroxyimino)acetic acid.

Molecular Structure and Physicochemical Overview

Before delving into thermodynamic characterization, it is essential to understand the molecule's
fundamental properties.

e Molecular Formula: C2H2CINO3

e Molecular Weight: 123.50 g/mol
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e Functional Groups: Carboxylic acid (-COOH), Oxime (C=N-OH), and a chloro-substituent (-
CI).[1] The oxime group can exist as E/Z (syn/anti) geometric isomers due to the restricted
rotation around the C=N double bond, which can influence its crystalline structure and

reactivity.[4]
o Physical State: Oximes are typically colorless crystalline solids.[1][2]

» Acidity: The molecule possesses two acidic protons: one on the carboxylic acid group and a
weakly acidic one on the oxime's hydroxyl group. The predicted pKa is approximately 1.80,
primarily reflecting the influence of the electron-withdrawing chloro and hydroxyimino groups
on the carboxylic acid.

Property Value | Description Source
CAS Number 14337-42-9

Molecular Formula C2H2CINOs

Molecular Weight 123.50 g/mol

Predicted pKa 1.80+0.10

Typically a colorless to pale
General Appearance ] ) [2]
yellow crystalline solid.

Expected to have low solubility
Solubility in water but dissolve in polar [1112]

organic solvents.

~3600 cm~* (O-H), ~1665
Key IR Bands [1114]
cm~1 (C=N), ~945 cm~t (N-O).

Experimental Determination of Thermodynamic
Properties

A multi-technique approach is required for a comprehensive experimental investigation. The
following protocols are designed to be self-validating through calibration and adherence to
established standards.
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Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (AfH®) is the most critical thermodynamic parameter. For a
chlorinated organic compound, a rotating-bomb calorimeter is the authoritative instrument.

Causality of Experimental Choice: Standard bomb calorimetry is insufficient for halogenated
compounds. The combustion of CI-HIAA produces corrosive gases like HCI. A rotating bomb
calorimeter contains an absorbing solution (e.g., arsenious oxide or hydrazine solution) and
rotates after combustion to ensure all gaseous products dissolve, allowing for accurate energy
corrections and preventing corrosion of the bomb.

Experimental Protocol: Rotating-Bomb Calorimetry

o Sample Preparation: A pellet of precisely weighed CI-HIAA (approx. 1 g) is placed in a
platinum crucible. A cotton fuse of known mass and heat of combustion is placed in contact
with the sample.

e Bomb Assembly: The crucible is placed in the bomb. A small, precise volume of an
appropriate absorbing solution is added to the bomb's base.

e Pressurization: The bomb is sealed and pressurized with ~30 atm of pure oxygen.

o Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's
insulated bucket. The system is allowed to reach thermal equilibrium.

» Calibration: The calorimeter's heat capacity (Ccal) is first determined by combusting a
certified standard, such as benzoic acid, under identical conditions. This is a critical step for
trustworthiness.

« Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of
the water is recorded at precise intervals before, during, and after combustion until a stable
final temperature is reached.

o Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are analyzed
(e.g., by ion chromatography) to quantify the amount of HCI and any nitric acid formed from
residual nitrogen.

© 2026 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597289?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Calculation: The gross heat of combustion (AcH®) is calculated from the temperature rise and
the calorimeter's heat capacity. Corrections are applied for the fuse ignition energy, nitric acid
formation, and the thermochemistry of the absorbing solution reactions. The standard
enthalpy of formation is then derived using Hess's Law.

Thermal Stability and Decomposition via
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled
atmosphere. It is essential for determining the onset of decomposition and assessing thermal
stability.[5]

Experimental Protocol: Thermogravimetric Analysis

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using
certified reference materials.

o Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of CI-HIAA into a
ceramic or aluminum TGA pan.

o Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., nitrogen) at a constant
flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[5]

e Heating Program: Heat the sample from ambient temperature to a temperature beyond its
complete decomposition (e.g., 25°C to 500°C) at a constant ramp rate (e.g., 10 °C/min).

o Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset
decomposition temperature (T_onset) and the temperature of maximum mass loss rate
(T_max), found from the derivative curve (DTG), are determined. These values provide a
clear indication of the compound's thermal stability.[6]

Heat Capacity and Phase Transitions via Differential
Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of
temperature. It is used to determine heat capacity (Cp) and identify phase transitions like
melting.
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Experimental Protocol: DSC for Heat Capacity

o Baseline Correction: Run the DSC with two empty, matched aluminum pans to obtain a
baseline heat flow curve.

o Sapphire Calibration: Run a sapphire standard of known mass through the same
temperature program. Sapphire has a well-characterized heat capacity, and this run is used
to calibrate the instrument's heat flow signal.

o Sample Analysis: Place an accurately weighed sample of CI-HIAA in an aluminum pan and
run it through the identical temperature program used for the baseline and sapphire runs.

o Calculation: The heat capacity of the sample (Cp) at any given temperature is calculated by
comparing the heat flow difference between the sample and the baseline with the heat flow
difference of the sapphire standard.

Visualization of Experimental Workflow

The interconnected nature of these experimental techniques provides a comprehensive
thermodynamic profile.
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Sample: Chloro(hydroxyimino)acetic Acid
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Caption: Workflow for experimental thermodynamic characterization.

Computational Thermochemistry: An In-Silico
Approach

When experimental determination is not feasible, or for complementary validation, high-level
guantum chemical calculations can provide accurate predictions of thermodynamic properties.
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Causality of Method Choice: Composite methods like Gaussian-4 (G4) theory or Complete
Basis Set (CBS) methods are chosen because they are designed to yield highly accurate
thermochemical data. They systematically approximate the results of a very high-level
calculation by combining results from lower-level calculations, providing an excellent balance of
accuracy and computational cost for molecules of this size.

Computational Workflow: G4 Theory

e Structure Optimization: The 3D molecular structure of CI-HIAA is first optimized using a
robust Density Functional Theory (DFT) method (e.g., B3LYP/6-31G(d)). This step finds the
lowest energy geometry of the molecule.

e Frequency Calculation: A vibrational frequency calculation is performed at the same level of
theory. This confirms the optimized structure is a true energy minimum (no imaginary
frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal
contributions to enthalpy and entropy.

o High-Level Single-Point Energies: A series of single-point energy calculations are performed
on the optimized geometry using more accurate levels of theory and larger basis sets, as
prescribed by the G4 protocol.

e Energy Combination: The G4 method combines these energies, along with empirical
corrections, to extrapolate a highly accurate total electronic energy at 0 K.

o Enthalpy of Formation Calculation: The standard enthalpy of formation at 298 K (AfH®29s) is
calculated using an atomization scheme. This involves subtracting the calculated total
energies of the constituent atoms (C, H, CI, N, O) in their standard states from the molecule's
calculated total energy and adding experimental atomic enthalpies of formation.

Visualization of Computational Workflow
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Caption: Workflow for computational thermochemistry using G4 theory.
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Data Interpretation and Application

While specific data for CI-HIAA is pending characterization, we can use data for the related
compound, chloroacetic acid (C2Hs3CIlO2), to illustrate the application of these findings. The
NIST Chemistry WebBook provides a standard enthalpy of combustion for solid chloroacetic
acid of -729 £ 4 kJ/mol.[7] This value, derived from calorimetry, is the foundation for calculating
its enthalpy of formation and subsequently modeling its reactivity in chemical processes.
Similarly, the enthalpy of fusion and sublimation data available for chloroacetic acid are crucial
for understanding its phase behavior during purification and processing.[8]

Once determined for CI-HIAA, its thermodynamic properties will directly inform drug
development professionals on:

» Salt Selection: The thermodynamics of salt formation can be predicted, guiding the selection
of counter-ions for optimal stability and solubility.

» Polymorph Screening: DSC can identify different crystalline forms (polymorphs), each with
unique thermodynamic stability, which is a critical aspect of drug formulation.

» Forced Degradation Studies: TGA data provides a baseline for designing accelerated
stability studies, helping to identify potential degradation products and pathways.

Conclusion

The thermodynamic characterization of chloro(hydroxyimino)acetic acid is an essential step
toward its safe and efficient use in research and industry. Although published data is scarce,
this guide provides a robust, authoritative framework for its complete investigation. By
combining precision experimental techniques like rotating-bomb calorimetry, TGA, and DSC
with high-accuracy computational methods, a comprehensive and reliable thermodynamic
profile can be established. This integrated approach not only generates fundamental chemical
data but also embodies the principles of scientific rigor and process safety, which are
paramount in the fields of chemical synthesis and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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